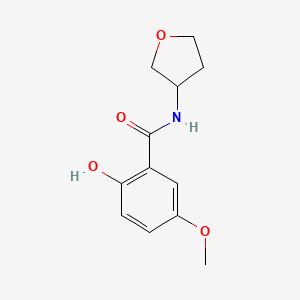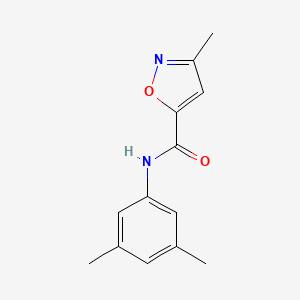![molecular formula C12H9ClN2O5S B7602910 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7602910.png)
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is a chemical compound that features a chloropyridine moiety linked to a sulfamoyl group and a hydroxybenzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid typically involves the reaction of 3-chloropyridine-4-sulfonamide with 2-hydroxybenzoic acid under specific conditions. The reaction may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as chlorination, sulfonation, and coupling reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The hydroxy group in the benzoic acid moiety can undergo oxidation to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxy group.
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-aminobenzoic acid: Similar structure with an amino group instead of a hydroxy group.
5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of a hydroxy group.
Uniqueness: 5-[(3-Chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s solubility, reactivity, and biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
5-[(3-chloropyridin-4-yl)sulfamoyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-9-6-14-4-3-10(9)15-21(19,20)7-1-2-11(16)8(5-7)12(17)18/h1-6,16H,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBKRXKFQWNYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Aminopyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7602841.png)

![2-[4-(1-hydroxyethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7602854.png)
![N-(2-methylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602863.png)


![N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide](/img/structure/B7602892.png)
![N-(2,2-dimethylcyclopentyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602903.png)
![methyl 2-[cyclopentyl-(5-methyl-1H-pyrazole-4-carbonyl)amino]acetate](/img/structure/B7602912.png)



